molecular formula C8H16O2 B1265860 3,4,4-Trimethylpentanoic acid CAS No. 75177-71-8

3,4,4-Trimethylpentanoic acid

Cat. No. B1265860
CAS RN: 75177-71-8
M. Wt: 144.21 g/mol
InChI Key: WLBGHZBIFQNGCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4,4-Trimethylpentanoic acid or its related compounds involves complex chemical processes. A study by Meshcheryakov and Petrova (1955) demonstrated the formation of 3,4,4-Trimethylpentanoic acid and its isomers through the catalytic hydrogenation and pyrolysis of 3,3,4-trimethyl-2-pentanol (Meshcheryakov & Petrova, 1955).

Molecular Structure Analysis

The molecular structure of 3,4,4-Trimethylpentanoic acid and related compounds can be complex. An example is the study on the X-ray crystal structure of 3-(3′,4′,5′-trimethylphenyl) pentane-2,4-dione by Emsley et al. (1990), which illustrates the intricacies of such molecules (Emsley et al., 1990).

Chemical Reactions and Properties

The chemical reactions and properties of 3,4,4-Trimethylpentanoic acid are varied. Meshcheryakov and Petrova (1955) discussed the isomerization reactions in the synthesis process of this compound (Meshcheryakov & Petrova, 1955). Additionally, the study by Aschmann et al. (2002) provides insights into the reaction mechanisms of similar compounds with OH radicals in the presence of NO (Aschmann et al., 2002).

Physical Properties Analysis

The physical properties of 3,4,4-Trimethylpentanoic acid, such as density and viscosity, have been studied extensively. Pádua et al. (1996) reported on the density and viscosity measurements of 2,2,4-trimethylpentane, providing relevant data for understanding the physical characteristics of similar compounds (Pádua et al., 1996).

Chemical Properties Analysis

Investigating the chemical properties of 3,4,4-Trimethylpentanoic acid reveals its behavior in various chemical environments. For instance, the study by Gracia-Moreno et al. (2015) on the determination of methylpentanoic acids in wine indicates the stability and reactivity of such compounds in different matrices (Gracia-Moreno et al., 2015).

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Alkylation Catalyst : 3,4,4-Trimethylpentanoic acid is used as a catalyst in the alkylation of isobutene with 2-butene, producing trimethylpentane, a high-octane number component in gasoline. This process demonstrates the efficiency of certain ionic liquids in catalysis, contributing to enhanced fuel quality (Liu, Hu, Xu, & Su, 2008).
  • Catalytic Cracking of Alkanes : In the catalytic cracking of 2,2,4-trimethylpentane, research has shown that zeolite acid properties and framework topology can significantly influence the activity and selectivity of the cracking process. This is vital in refining and petrochemical processes (Van Borm, Aerts, Reyniers, Martens, & Marin, 2010).

Biochemical and Medical Research

  • DNA Sensing Materials : Functionalized derivatives of 3,4,4-Trimethylpentanoic acid have been used in synthesizing novel conducting polymers for biosensor applications. These materials demonstrate potential in creating efficient and sensitive DNA sensors (Peng, Soeller, & Travas-sejdic, 2007).
  • Radiation Physics and Medical Imaging : The compound has attracted attention in radiation physics and medical imaging due to its interaction with positrons, which is significant for enhancing the accuracy of radiation detection devices used in medical imaging (Chiari et al., 2014).

Environmental Science

  • Atmospheric Aerosol Characterization : Research includes the identification and quantification of organic compounds in atmospheric aerosols, indicating that derivatives of 3,4,4-Trimethylpentanoic acid are present in both urban and natural environments, suggesting its role in atmospheric chemistry and pollution studies (Jaoui et al., 2005).

Polymer and Materials Science

  • Conducting Polymers and Electrochromic Applications : Research in materials science has explored the synthesis of novel conjugated polymers incorporating 3,4,4-Trimethylpentanoic acid derivatives, showing promising applications in electrochromics and advanced material design (Chen et al., 2010).

Analytical Chemistry

  • NMR-Based Metabolic Profiling : In the field of analytical chemistry, derivatives of 3,4,4-Trimethylpentanoic acid have been used as internal standards for NMR-based metabolic profiling, aiding in the accurate measurement of biological samples and enhancing biomarker discovery (Alum et al., 2008).

Safety And Hazards

3,4,4-Trimethylpentanoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3,4,4-trimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(5-7(9)10)8(2,3)4/h6H,5H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBGHZBIFQNGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70996643
Record name 3,4,4-Trimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4-Trimethylpentanoic acid

CAS RN

75177-71-8
Record name Pentanoic acid, 3,4,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075177718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,4-Trimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
A Burgstahler, D Wetmore - The Journal of Organic Chemistry, 1961 - ACS Publications
CH;, CH3 VII. R= H Vila. R= CH3 synthesized by a route involving 3, 3, 4-trimethyl-4-pentenoic acid (VI) or its equivalent as a final intermediate. 5 However, the possibilitythat V might be …
Number of citations: 17 pubs.acs.org
MS NEWMAN, R ROSHER - The Journal of Organic Chemistry, 1944 - ACS Publications
We have obtained unsaturated acids fromI or its esters by three methods:(A) treatment of the methyl ester with thionyl chloride and pyridinein ether, followed by hydrolysis (6);(B) heating …
Number of citations: 7 pubs.acs.org
M Newman, R Rosher - The Journal of Organic Chemistry, 1969 - ACS Publications
Correction. The Dehydration of 3-Hydroxy-3,4,4-trimethylpentanoic Acid Page 1 Additions and Corrections Vol. M. S. Newman and R. Rosher (revision by . B. Patrick and M. S. Newman): The …
Number of citations: 0 pubs.acs.org
NA Porter, IJ Rosenstein - Tetrahedron letters, 1993 - Elsevier
Radicals α to the carbonyl of ethyl 3,4,4-trimethylpentanoate couple with little stereoselectivity while analogous tertiary radicals derived from ethyl 2,3,4,4-tetramethylpentanoate …
Number of citations: 14 www.sciencedirect.com
MF Ansell, JW Hancock… - Journal of the Chemical …, 1956 - pubs.rsc.org
… 99-5", of 3-hydroxy-3 : 4 : 4-trimethylpentanoic acid ; Loquin and Wouseng 20 record the acid, mp 85" ; Petschnikoff 21 records the lactone, mp 99.5". …
Number of citations: 16 pubs.rsc.org
EJ Moriconi, JF Kelly, RA Salomone - The Journal of Organic …, 1968 - ACS Publications
1, 1-Dimethylcyclopropane (1) on treatment with chlorosulfonyl isocyanate (CSI) led to 1-chlorosulfonyl-3, 4, 4-trimethyl-2-azetidinone (2, 73%), and, from the aqueous extract, a mixture (…
Number of citations: 15 pubs.acs.org
K Totani, S Asano, K Takao, K Tadano - Synlett, 2001 - thieme-connect.com
Benzylation or methylation of the enolate generated from 4-O-propionyl or 4-O-3-phenyl-propionyl derivatives of methyl 6-deoxy-2, 3-di-O-(t-butyldimethylsilyl)-aD-glucopyranoside …
Number of citations: 2 www.thieme-connect.com
S Gladiali, L Pinna, G Delogu, S De Martin… - Tetrahedron …, 1990 - Elsevier
The in situ catalysts prepared from [Rh(Diol)Cl] 2 (Diol = 1,5-Hexadiene or 1,5-Cyclooctadiene) and 3-alkylphenanthrolines display an extremely high catalytic activity in the transfer …
Number of citations: 45 www.sciencedirect.com
A Pommier, JM Pons - Synthesis, 1993 - thieme-connect.com
After a brief historical survey, the structure, main methods of preparation and reactivity of β-lactones are examined with emphasis on developments since 1980. The structure of β-…
Number of citations: 136 www.thieme-connect.com
G Giacomelli, L Lardicci, AM Caporusso - Journal of the Chemical …, 1975 - pubs.rsc.org
The reactions between alkyl phenyl ketones and optically active aliphatic Grignard reagents, containing groups of different steric requirements on the chiral carbon atom, have been …
Number of citations: 1 pubs.rsc.org

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